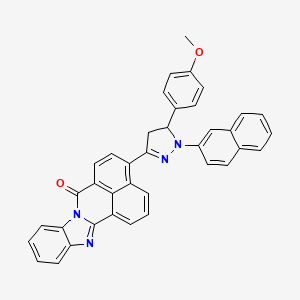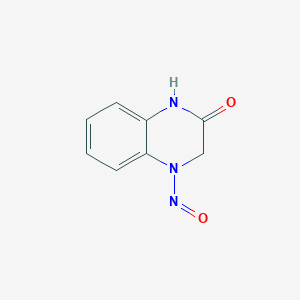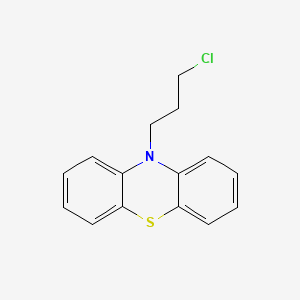
10-(3-chloropropyl)-10H-phenothiazine
Descripción general
Descripción
10-(3-Chloropropyl)-10H-phenothiazine, also known as CPTP, is a synthetic molecule that has been used in a variety of scientific research applications. CPTP has a wide range of properties and applications, ranging from its use as a synthetic intermediate in chemical synthesis to its use as a drug in the treatment of psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- The synthesis of 10-(3-chloropropyl)-10H-phenothiazine has been described in several studies. It is utilized as an intermediate in the formation of various phenothiazine derivatives. These derivatives are synthesized for their potential biological activities and structural diversity. For instance, Sharma et al. (2012) describe the synthesis of a series of azetidine-1-carboxamides derived from phenothiazine, highlighting its role in medicinal chemistry (Sharma et al., 2012).
Antimicrobial and Anticancer Activities
- Phenothiazine derivatives, including those derived from this compound, have been evaluated for their antimicrobial and anticancer activities. A study by Rajasekaran & Devi (2012) synthesized a series of urea derivatives and assessed their antimicrobial, antitubercular, antioxidant, and anticancer activities (Rajasekaran & Devi, 2012).
Dye-Sensitized Solar Cells
- Phenothiazine-based dyes, including derivatives of this compound, have been explored for use in dye-sensitized solar cells (DSSCs). These dyes have shown potential due to their electron-rich nature and structural features favorable for efficient DSSCs. Huang, Meier, & Cao (2016) provide insights into the role of 10H-phenothiazine-based dyes in photovoltaic applications (Huang et al., 2016).
Lithium-Ion Batteries
- Phenothiazine molecules, including those related to this compound, have been studied as potential redox shuttle additives for lithium-ion batteries. These compounds could provide overcharge and overdischarge protection. Buhrmester et al. (2006) investigated the stability and effectiveness of various phenothiazine derivatives in this context (Buhrmester et al., 2006).
Neuroprotective Agents
- Some derivatives of this compound have been evaluated as neuroprotective agents, potentially useful in the treatment of neurological disorders such as Alzheimer's disease. González-Muñoz et al. (2011) explored the multifunctional profile of these compounds, including their selectivity and ability to inhibit enzymes like butyrylcholinesterase (González-Muñoz et al., 2011).
Spectroscopic Investigations
- The photophysical properties of phenothiazine derivatives, including this compound, have been studied through spectroscopic methods. These studies are essential for understanding the electronic and structural characteristics of phenothiazine-based compounds. Lin & Chang (2009) conducted such investigations, providing insights into the potential applications of these compounds in sensing and fluorescence technologies (Lin & Chang, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
10-(3-chloropropyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCIJMPSJTVVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486129 | |
| Record name | 10-(3-chloropropyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5909-59-1 | |
| Record name | 10-(3-chloropropyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


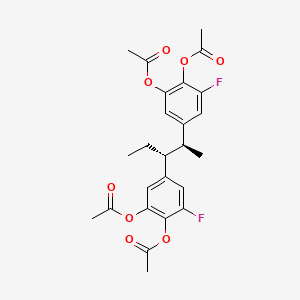
![Ethyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B1626373.png)
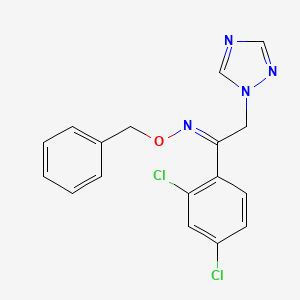
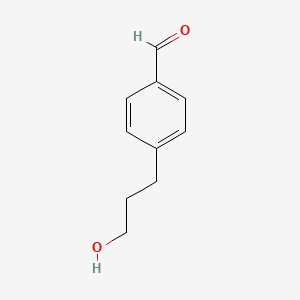
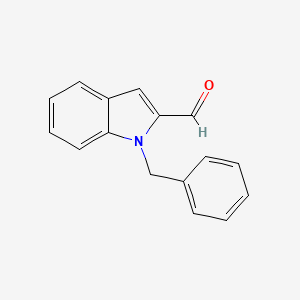

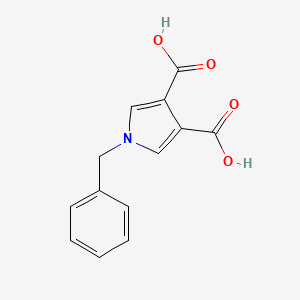
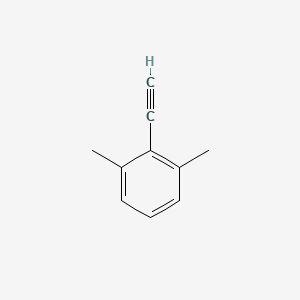
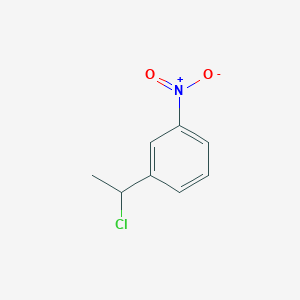
![5-(Methylthio)benzo[d][1,3]dioxole](/img/structure/B1626388.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde](/img/structure/B1626391.png)
